molecular formula C14H25N B12568166 1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- CAS No. 191985-81-6

1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl-

Cat. No.: B12568166
CAS No.: 191985-81-6
M. Wt: 207.35 g/mol
InChI Key: YSLZQXQAHCFFBB-UHFFFAOYSA-N
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Description

1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- is a heterocyclic organic compound with a pyrrole ring structure. Pyrroles are a class of five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by its unique substitution pattern, where the pyrrole ring is substituted with butyl, ethyl, methyl, and propyl groups at different positions. Pyrroles are known for their aromaticity and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions . These reactions typically occur under mild conditions and yield the desired pyrrole derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of pyrrole derivatives often involves catalytic processes that ensure high selectivity and yield. For example, the use of metal-catalyzed reactions, such as those involving manganese or copper complexes, allows for the efficient conversion of primary diols and amines to pyrroles . These methods are advantageous due to their operational simplicity and the use of readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Halogens (e.g., chlorine, bromine), nitronium ion, sulfonyl chlorides.

Major Products Formed

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Pyrrolidines.

    Substitution: Halogenated, nitrated, or sulfonated pyrroles.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- involves its interaction with specific molecular targets. The compound’s aromatic nature allows it to engage in π-π stacking interactions with aromatic amino acids in proteins. Additionally, the presence of substituents can influence its binding affinity and specificity towards different biological targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole, 1-butyl-4-ethyl-2-methyl-3-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of butyl, ethyl, methyl, and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.

Properties

CAS No.

191985-81-6

Molecular Formula

C14H25N

Molecular Weight

207.35 g/mol

IUPAC Name

1-butyl-4-ethyl-2-methyl-3-propylpyrrole

InChI

InChI=1S/C14H25N/c1-5-8-10-15-11-13(7-3)14(9-6-2)12(15)4/h11H,5-10H2,1-4H3

InChI Key

YSLZQXQAHCFFBB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=C1C)CCC)CC

Origin of Product

United States

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